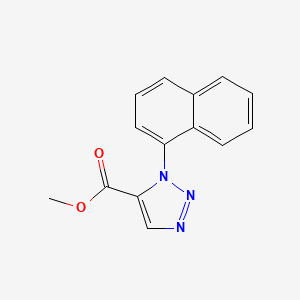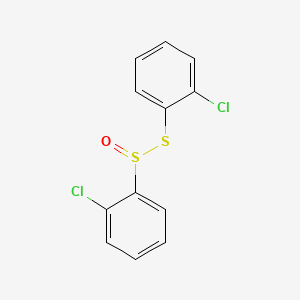
S-(2-chlorophenyl) 2-Chlorobenzenesulfinothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(2-chlorophenyl) 2-Chlorobenzenesulfinothioate: is an organosulfur compound with the molecular formula C12H8Cl2OS2. This compound is characterized by the presence of two chlorine atoms and a sulfinothioate group attached to a benzene ring. It is primarily used in research and development settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-chlorophenyl) 2-Chlorobenzenesulfinothioate typically involves the reaction of 2-chlorobenzenesulfinyl chloride with 2-chlorothiophenol. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfinothioate linkage. The reaction is usually conducted at room temperature under an inert atmosphere to prevent oxidation.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: S-(2-chlorophenyl) 2-Chlorobenzenesulfinothioate can undergo oxidation reactions to form sulfone derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: S-(2-chlorophenyl) 2-Chlorobenzenesulfinothioate is used as an intermediate in the synthesis of more complex organosulfur compounds. It is also employed in studying reaction mechanisms involving sulfinothioates.
Biology and Medicine: In biological research, this compound can be used to study the effects of organosulfur compounds on cellular processes. It may also serve as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities.
Wirkmechanismus
The mechanism of action of S-(2-chlorophenyl) 2-Chlorobenzenesulfinothioate involves its interaction with nucleophiles and electrophiles. The sulfinothioate group is highly reactive, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Vergleich Mit ähnlichen Verbindungen
- S-(2-chlorophenyl) 2-Chlorobenzenesulfonothioate
- (2-chlorophenyl)methanesulfonyl chloride
- (S)-2-(2-chlorophenyl)oxirane
Comparison:
- S-(2-chlorophenyl) 2-Chlorobenzenesulfonothioate is unique due to the presence of the sulfinothioate group, which imparts distinct reactivity compared to sulfonothioates and sulfonyl chlorides.
- (2-chlorophenyl)methanesulfonyl chloride is primarily used as a sulfonylating agent, whereas S-(2-chlorophenyl) 2-Chlorobenzenesulfinothioate is more versatile in its reactivity.
- (S)-2-(2-chlorophenyl)oxirane is an epoxide and has different reactivity patterns, mainly participating in ring-opening reactions, unlike the sulfinothioate compound.
Eigenschaften
Molekularformel |
C12H8Cl2OS2 |
|---|---|
Molekulargewicht |
303.2 g/mol |
IUPAC-Name |
1-chloro-2-(2-chlorophenyl)sulfinylsulfanylbenzene |
InChI |
InChI=1S/C12H8Cl2OS2/c13-9-5-1-3-7-11(9)16-17(15)12-8-4-2-6-10(12)14/h1-8H |
InChI-Schlüssel |
ZKGVNZUFXXVSAL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)SS(=O)C2=CC=CC=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


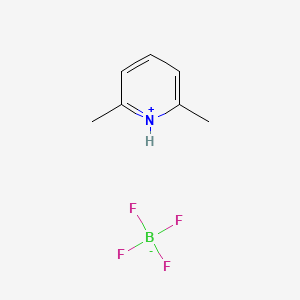
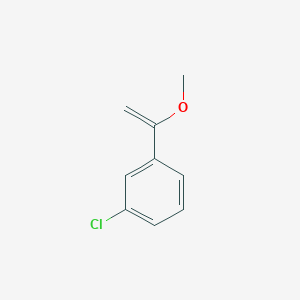

![Ethyl 2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B13670159.png)
![2-(2-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13670166.png)
![3-Bromo-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13670168.png)
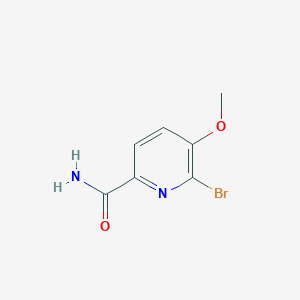
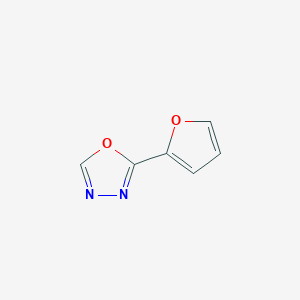
![8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13670178.png)
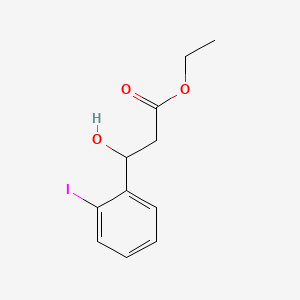
![1-Methoxy-2-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13670197.png)


